Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride
Description
Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a synthetic small molecule featuring a fused tetrahydrothieno[2,3-c]pyridine core. Key structural elements include:
- A 6-benzyl substituent on the partially saturated thienopyridine ring.
- Carbamoyl groups at position 3 of the thienopyridine and on the benzoate moiety.
- A methyl ester linked to the benzoate group.
Structural refinement of such compounds often employs programs like SHELX for X-ray crystallography .
Properties
IUPAC Name |
methyl 4-[(6-benzyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S.ClH/c1-31-24(30)17-9-7-16(8-10-17)22(29)26-23-20(21(25)28)18-11-12-27(14-19(18)32-23)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H2,25,28)(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXNKVNQLEIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound features a complex structure characterized by a thieno[2,3-c]pyridine core with multiple functional groups that enhance its biological activity. Its molecular formula is , and it possesses a molecular weight of 440.52 g/mol.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Streptococcus pyogenes | 100 µg/mL |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development .
Anticancer Activity
In vitro studies have indicated that the compound possesses anticancer properties. It has shown the ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells . Further research is needed to elucidate the specific pathways involved.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in models of neurodegenerative diseases. In animal studies, it demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells:
| Parameter | Control | Treated |
|---|---|---|
| Oxidative Stress Markers | High | Reduced |
| Inflammatory Cytokines | Elevated | Significantly Lowered |
These results suggest that this compound may have therapeutic potential in treating conditions like Alzheimer's disease .
Case Studies
- Antibacterial Efficacy : A study conducted on various bacterial strains highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus. The research indicated that it could serve as a lead compound for developing new antibiotics .
- Cancer Treatment : In a preclinical trial involving human cancer cell lines, the compound exhibited promising results in inhibiting tumor growth. The study emphasized its potential role as an adjunct therapy in combination with existing chemotherapeutic agents .
- Neuroprotection : An experimental model of Parkinson's disease showed that treatment with this compound led to improved motor function and reduced neuronal loss, suggesting its role as a neuroprotective agent .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
*Calculated for C24H24N4O4S·HCl.
Key Observations:
- The target compound utilizes a sulfur-containing, partially saturated thienopyridine core, contrasting with the aromatic oxazole in Compound 16 and the thiadiazole in the third compound .
- Substituent diversity is notable: the target’s dual carbamoyl groups may enhance hydrogen-bonding capacity compared to the ester-dominated functionalities of the others.
Physicochemical Properties
Table 2: Physicochemical Data
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
